Lepirudin

Description

This compound is a recombinant hirudin formed by 65 amino acids that acts as a highly specific and direct thrombin inhibitor. Natural hirudin is an endogenous anticoagulant found in Hirudo medicinalis leeches. This compound is produced in yeast cells and is identical to natural hirudin except for the absence of sulfate on the tyrosine residue at position 63 and the substitution of leucine for isoleucine at position 1 (N-terminal end). this compound is used as an anticoagulant in patients with heparin-induced thrombocytopenia (HIT), an immune reaction associated with a high risk of thromboembolic complications. HIT is caused by the expression of immunoglobulin G (IgG) antibodies that bind to the complex formed by heparin and platelet factor 4. This activates endothelial cells and platelets and enhances the formation of thrombi. Bayer ceased the production of this compound (Refludan) effective May 31, 2012.

This compound is an Anti-coagulant and Direct Thrombin Inhibitor. The mechanism of action of this compound is as a Thrombin Inhibitor.

This compound is a yeast cell-derived recombinant polypeptide related to the naturally occurring, leech-derived anticoagulant hirudin. This compound directly binds to and inactivates thrombin, producing dose-dependent increases in the activated partial thromboplastin time (aPTT) and prothrombin time (PT). The mechanism of action of this agent is independent of antithrombin III and is not inhibited by platelet factor 4. Natural hirudin, a family of highly homologous isopolypeptides, is produced in trace amounts by the leech Hirudo medicinalis.

Properties

Key on ui mechanism of action |

Lepirudin is a direct thrombin inhibitor used as an anticoagulant in patients for whom heparin is contraindicated. Thrombin is a serine protease that participates in the blood-clotting cascade, and it is formed by the cleavage of pro-thrombin. Active thrombin cleaves fibrinogen and generates fibrin monomers that polymerize to form fibrin clots. Lepirudin binds to the catalytic and substrate-binding sites of thrombin, forming a stable, irreversible and non-covalent complex. This blocks the protease activity of thrombin and inhibits the coagulation process. Each molecule of lepirudin binds to a single molecule of thrombin, and unlike [heparin], it is able to inhibit thrombin in both its clot-bound or free states. |

|---|---|

CAS No. |

138068-37-8 |

Molecular Formula |

C287H440N80O111S6 |

Molecular Weight |

6979 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1R,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-15,76-bis(4-aminobutyl)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C287H440N80O111S6/c1-24-132(17)225-280(470)345-162(87-126(5)6)236(426)306-111-209(396)320-181(116-370)267(457)344-176(101-220(416)417)238(428)307-105-203(390)316-152(61-74-213(402)403)243(433)321-146(40-29-32-80-288)241(431)339-171(96-198(298)385)259(449)326-153(56-69-194(294)381)250(440)351-186(121-482-479-118-183-240(430)310-107-202(389)313-148(54-67-192(292)379)233(423)303-108-206(393)317-170(95-197(297)384)258(448)322-147(41-30-33-81-289)242(432)350-187(272(462)359-225)122-483-480-119-184(269(459)323-150(60-73-212(400)401)235(425)304-110-208(395)319-180(115-369)266(456)342-174(99-201(301)388)265(455)357-223(130(13)14)278(468)355-183)352-254(444)165(90-129(11)12)335-270(460)185-120-481-484-123-188(354-263(453)178(103-222(420)421)347-283(473)230(137(22)375)362-264(454)168(93-141-48-52-144(378)53-49-141)346-282(472)228(135(20)373)361-232(422)145(291)86-125(3)4)273(463)363-229(136(21)374)281(471)330-158(65-78-217(410)411)249(439)348-179(114-368)239(429)309-106-204(391)315-151(55-68-193(293)380)244(434)340-172(97-199(299)386)260(450)334-164(89-128(9)10)253(443)353-185)271(461)358-224(131(15)16)279(469)364-227(134(19)372)277(467)311-112-205(392)314-149(59-72-211(398)399)234(424)305-113-210(397)356-231(138(23)376)286(476)367-85-37-45-191(367)276(466)331-160(42-31-34-82-290)284(474)365-83-35-43-189(365)274(464)328-154(57-70-195(295)382)248(438)349-182(117-371)268(458)338-169(94-142-104-302-124-312-142)257(447)341-173(98-200(300)387)261(451)343-175(100-219(414)415)237(427)308-109-207(394)318-177(102-221(418)419)262(452)337-166(91-139-38-27-26-28-39-139)255(445)327-155(62-75-214(404)405)245(435)325-159(66-79-218(412)413)251(441)360-226(133(18)25-2)285(475)366-84-36-44-190(366)275(465)329-157(64-77-216(408)409)246(436)324-156(63-76-215(406)407)247(437)336-167(92-140-46-50-143(377)51-47-140)256(446)333-163(88-127(7)8)252(442)332-161(287(477)478)58-71-196(296)383/h26-28,38-39,46-53,104,124-138,145-191,223-231,368-378H,24-25,29-37,40-45,54-103,105-123,288-291H2,1-23H3,(H2,292,379)(H2,293,380)(H2,294,381)(H2,295,382)(H2,296,383)(H2,297,384)(H2,298,385)(H2,299,386)(H2,300,387)(H2,301,388)(H,302,312)(H,303,423)(H,304,425)(H,305,424)(H,306,426)(H,307,428)(H,308,427)(H,309,429)(H,310,430)(H,311,467)(H,313,389)(H,314,392)(H,315,391)(H,316,390)(H,317,393)(H,318,394)(H,319,395)(H,320,396)(H,321,433)(H,322,448)(H,323,459)(H,324,436)(H,325,435)(H,326,449)(H,327,445)(H,328,464)(H,329,465)(H,330,471)(H,331,466)(H,332,442)(H,333,446)(H,334,450)(H,335,460)(H,336,437)(H,337,452)(H,338,458)(H,339,431)(H,340,434)(H,341,447)(H,342,456)(H,343,451)(H,344,457)(H,345,470)(H,346,472)(H,347,473)(H,348,439)(H,349,438)(H,350,432)(H,351,440)(H,352,444)(H,353,443)(H,354,453)(H,355,468)(H,356,397)(H,357,455)(H,358,461)(H,359,462)(H,360,441)(H,361,422)(H,362,454)(H,363,463)(H,364,469)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,477,478)/t132-,133-,134+,135+,136+,137+,138+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,223-,224-,225-,226-,227-,228-,229-,230-,231-/m0/s1 |

InChI Key |

FIBJDTSHOUXTKV-BRHMIFOHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C |

sequence |

LTYTDCTESGQNLCLCEGSNVCGQGNKCILGSDGEKNQCVTGEGTPKPQSHNDGDFEEIPEEYLQ |

solubility |

Soluble |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lepirudin as a Direct Thrombin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biochemical and pharmacological mechanism of lepirudin, a recombinant hirudin, as a direct thrombin inhibitor. It covers the molecular interactions, quantitative parameters of inhibition, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is a 65-amino acid polypeptide derived from yeast cells, engineered to be nearly identical to natural hirudin from the medicinal leech Hirudo medicinalis. It functions as a highly specific, potent, and direct inhibitor of thrombin (Factor IIa), the key serine protease in the final common pathway of the coagulation cascade.[1][2][3]

Bivalent and Stoichiometric Binding

The inhibitory action of this compound is characterized by its bivalent binding mechanism. A single molecule of this compound forms a stable, non-covalent, and stoichiometric 1:1 complex with a single molecule of α-thrombin.[1] This interaction is functionally considered irreversible due to its extremely high affinity, with dissociation constants for the hirudin class of inhibitors reported to be in the femtomolar (fM) range.[4]

The binding involves two primary sites on the thrombin molecule:

-

The Catalytic Site: The N-terminal domain of this compound binds directly to the active site of thrombin, physically obstructing its proteolytic function.[1][5]

-

Exosite 1 (Fibrinogen Recognition Site): The acidic C-terminal tail of this compound binds to this substrate recognition site, which is crucial for thrombin's interaction with fibrinogen.[5]

This dual engagement ensures a highly specific and tight inhibition. Unlike indirect thrombin inhibitors such as heparin, this compound's mechanism is independent of cofactors like antithrombin III and is not neutralized by platelet factor 4 (PF4).[2][6]

Consequences of Thrombin Inhibition

By forming this stable complex, this compound neutralizes all primary physiological functions of thrombin. This includes the inhibition of:

-

Fibrinogen Cleavage: The conversion of soluble fibrinogen into insoluble fibrin monomers is blocked, preventing the formation of a fibrin clot.

-

Activation of Coagulation Factors: Thrombin-mediated activation of Factors V, VIII, XI, and XIII is inhibited, disrupting the amplification and propagation of the coagulation cascade.

-

Platelet Activation: Thrombin-induced platelet activation and aggregation are prevented.

A key therapeutic advantage of this compound is its ability to inhibit not only free, circulating thrombin but also clot-bound thrombin, which remains active within established thrombi and is a significant driver of clot propagation.[1][6][7]

References

- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Structure and Amino Acid Sequence of Recombinant Hirudin Lepirudin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepirudin is a single-chain polypeptide produced through recombinant DNA technology in yeast cells, typically Saccharomyces cerevisiae.[1][4] It is nearly identical to the naturally occurring hirudin variant-1 (HV1), with two key distinctions: the substitution of isoleucine with leucine at the N-terminal position and the absence of a sulfate group on the tyrosine residue at position 63.[1][5]

Physicochemical and Structural Properties

The structural and physicochemical properties of this compound have been well-characterized. A summary of these quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Amino Acid Residues | 65 | [1][6] |

| Molecular Weight | Approximately 6979.5 Daltons | [1][7][8] |

| Molecular Formula | C287H440N80O111S6 | [7][8] |

| Isoelectric Point (pI) | 3.7 | [6] |

| Specific Activity | Approximately 16,000 ATU/mg | [1] |

| Disulfide Bridges | 3 (Cys6-Cys14, Cys16-Cys28, Cys22-Cys39) | [5][6][9] |

ATU: Antithrombin Units

Amino Acid Sequence

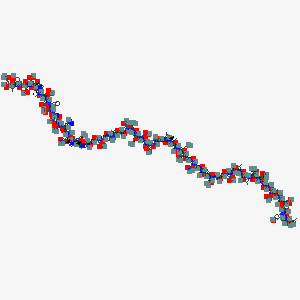

The primary structure of this compound consists of a single polypeptide chain of 65 amino acids. The sequence is as follows:

L-T-Y-T-D-C-T-E-S-G-Q-N-L-C-L-C-E-G-S-N-V-C-G-Q-G-N-K-C-I-L-G-S-D-G-E-K-N-Q-C-V-T-G-E-G-T-P-K-P-Q-S-H-N-D-G-D-F-E-E-I-P-E-E-Y-L-Q [7][9]

The sequence contains six cysteine residues that form three intramolecular disulfide bonds, which are crucial for the protein's three-dimensional structure and biological activity.

Caption: Primary amino acid sequence of this compound with disulfide bridges.

Experimental Protocols for Structural Characterization

The determination of the primary and tertiary structure of a recombinant protein like this compound involves a series of sophisticated analytical techniques. Below are detailed methodologies representative of those used for the characterization of recombinant hirudin.

Purification of Recombinant Hirudin from Yeast Culture

Objective: To isolate and purify this compound from the yeast culture supernatant to a high degree of homogeneity for subsequent structural analysis.

Methodology:

-

Cell Removal: The yeast culture is first subjected to centrifugation or microfiltration to separate the cells from the culture medium containing the secreted recombinant hirudin.

-

Concentration and Diafiltration: The clarified supernatant is concentrated and buffer-exchanged using tangential flow filtration (TFF) with a low molecular weight cut-off membrane (e.g., 3 kDa). This step removes small molecule impurities and prepares the sample for chromatography.

-

Ion-Exchange Chromatography (IEX): The concentrated and diafiltered sample is loaded onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with a low-ionic-strength buffer at a pH above the pI of this compound (e.g., Tris-HCl, pH 7.5). The bound hirudin is then eluted using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Fractions are collected and assayed for thrombin inhibitory activity.

-

Hydrophobic Interaction Chromatography (HIC): Fractions from IEX showing high activity are pooled, and the salt concentration is adjusted to a high level (e.g., 1-2 M ammonium sulfate). The sample is then loaded onto a HIC column (e.g., Phenyl-Sepharose). Elution is achieved with a decreasing salt gradient.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step, the active fractions from HIC are subjected to RP-HPLC on a C8 or C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) in the presence of an ion-pairing agent (e.g., trifluoroacetic acid) is used for elution. The main peak corresponding to pure this compound is collected.

-

Purity Analysis: The purity of the final product is assessed by SDS-PAGE and analytical RP-HPLC.

Amino Acid Sequence Analysis by Edman Degradation

Objective: To determine the N-terminal amino acid sequence of the purified this compound.

Methodology:

-

Sample Preparation: A purified and desalted sample of this compound (typically 10-100 picomoles) is immobilized on a polyvinylidene difluoride (PVDF) membrane.

-

Edman Chemistry Cycles: The immobilized protein is subjected to automated sequential Edman degradation in a protein sequencer. Each cycle consists of three steps:

-

Coupling: The N-terminal amino group is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC) derivative.

-

Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).

-

Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.

-

-

PTH-Amino Acid Identification: The resulting PTH-amino acid is identified by RP-HPLC by comparing its retention time to that of known PTH-amino acid standards.

-

Sequence Determination: The cycles are repeated to identify the subsequent amino acids in the sequence.

Molecular Weight Determination and Sequence Verification by Mass Spectrometry

Objective: To confirm the molecular weight of the intact protein and verify the full amino acid sequence.

Methodology:

-

Intact Mass Analysis:

-

An aliquot of the purified this compound is analyzed by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).

-

The resulting mass spectrum is deconvoluted (for ESI-MS) to determine the average molecular mass of the intact protein. This is compared to the theoretical molecular weight calculated from the expected amino acid sequence.

-

-

Peptide Mapping by LC-MS/MS:

-

Reduction and Alkylation: The disulfide bonds of this compound are reduced with dithiothreitol (DTT) and the resulting free thiols are alkylated with iodoacetamide to prevent disulfide bond reformation.

-

Enzymatic Digestion: The reduced and alkylated protein is digested with a specific protease, typically trypsin, which cleaves C-terminal to arginine and lysine residues. Other proteases like chymotrypsin or Glu-C may be used in parallel to achieve overlapping peptide fragments and ensure full sequence coverage.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by RP-HPLC coupled directly to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Analysis: The mass spectrometer acquires MS and MS/MS spectra of the eluting peptides. The MS/MS fragmentation data is used to determine the amino acid sequence of each peptide. The peptide sequences are then assembled to reconstruct the full protein sequence and compared against the expected sequence of this compound.

-

Disulfide Bridge Mapping

Objective: To identify the connectivity of the three disulfide bonds in this compound.

Methodology:

-

Non-reducing Enzymatic Digestion: A sample of native, non-reduced this compound is digested with a protease (e.g., trypsin or chymotrypsin) under conditions that do not disrupt the disulfide bonds. This generates a mixture of peptides, including disulfide-linked peptide pairs.

-

LC-MS Analysis: The peptide digest is analyzed by LC-MS. The disulfide-linked peptides are identified as species with molecular weights corresponding to two peptide chains linked by a disulfide bond.

-

Tandem Mass Spectrometry (MS/MS): The disulfide-linked peptide ions are isolated in the mass spectrometer and fragmented. The resulting MS/MS spectrum will contain fragment ions from both peptide chains, allowing for their identification.

-

Data Analysis: The identified peptides in each disulfide-linked pair are mapped back to the full this compound sequence to determine the specific cysteine residues involved in each disulfide bond.

Caption: Experimental workflow for disulfide bridge mapping of this compound.

Three-Dimensional Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the high-resolution three-dimensional structure of this compound in solution.

Methodology:

-

Sample Preparation: A highly concentrated and pure sample of this compound (typically >0.5 mM) is prepared in a suitable buffer, often containing D2O. For more detailed structural analysis, isotopically labeled (¹⁵N and/or ¹³C) this compound is produced by expressing the protein in yeast grown on labeled media.

-

NMR Data Acquisition: A series of multidimensional NMR experiments are performed, including:

-

¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled protein, this provides a fingerprint of the protein, with one peak for each N-H bond.

-

Triple Resonance Experiments (e.g., HNCA, HNCACB): For ¹³C/¹⁵N-labeled protein, these experiments are used to link adjacent amino acid residues and achieve sequential assignment of the protein backbone.

-

-

Data Processing and Analysis:

-

The NMR data is processed using specialized software to generate multidimensional spectra.

-

Resonance assignment is performed to assign each peak in the spectra to a specific atom in the protein.

-

NOESY cross-peaks are integrated to generate a set of interproton distance restraints. Dihedral angle restraints can be derived from J-coupling constants.

-

-

Structure Calculation and Validation:

-

The experimental restraints (distances and angles) are used as input for computational structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the NMR data.

-

The quality of the calculated structures is assessed using various validation tools to check for consistency with the experimental data and known protein stereochemistry.

-

Conclusion

The comprehensive structural characterization of this compound, a recombinant hirudin, has been pivotal in its development and clinical application as a direct thrombin inhibitor. The combination of classical protein chemistry techniques and modern analytical methods has provided a detailed understanding of its primary, secondary, and tertiary structure. The methodologies outlined in this guide represent the standard approaches for the in-depth analysis of recombinant protein therapeutics, ensuring their quality, consistency, and efficacy.

References

- 1. Edman Degradation_edman degradation sequencing_edman protein sequencing_edman sequencing method | Baitai Parker Biotechnology [en.biotech-pack.com]

- 2. [PDF] Mass spectrometry-based strategies for protein disulfide bond identification | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]

- 7. mdpi.com [mdpi.com]

- 8. Production and purification of recombinant hirudin expressed in the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and biochemical characterization of recombinant hirudin produced by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

From Leech to Lab: An In-depth Technical Guide to the Discovery and Development of Lepirudin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the journey of Lepirudin, a recombinant direct thrombin inhibitor, from its natural origins in the medicinal leech, Hirudo medicinalis, to its development as a critical therapeutic agent for patients with heparin-induced thrombocytopenia (HIT).

Discovery of Hirudin from Hirudo medicinalis

The anticoagulant properties of leech saliva were first scientifically described in 1884 by Haycraft.[1][2][3] For centuries prior, medicinal leeches (Hirudo medicinalis) were used for bloodletting, a practice dating back to ancient civilizations.[1][4] The active substance, named "hirudin" in 1904, was successfully isolated in a relatively pure form from leech salivary glands by Markwardt in the 1950s.[2][3]

Natural hirudin is a family of highly homologous isopolypeptides consisting of 64 to 66 amino acids.[2] It is the most potent natural specific inhibitor of thrombin known.[2] However, the widespread clinical application of natural hirudin was severely limited by the trace amounts that could be extracted from leeches, making large-scale production impractical and cost-prohibitive.[1][5] This scarcity necessitated the exploration of alternative production methods.

Development of this compound: A Recombinant Solution

The advent of recombinant DNA technology in the 1980s provided a viable solution to the supply problem of hirudin.[1][5] This breakthrough allowed for the large-scale production of a recombinant form of hirudin, which was named this compound.[1][6]

This compound is a 65-amino acid polypeptide produced in transfected yeast cells (e.g., Saccharomyces cerevisiae).[1][7] It is nearly identical to natural hirudin with two key modifications: the substitution of leucine for isoleucine at the N-terminal end and the absence of a sulfate group on the tyrosine residue at position 63.[8] These modifications result in a homogenous compound with a molecular weight of 6979.5 daltons.[1][7]

Table 1: Comparison of Natural Hirudin and this compound

| Feature | Natural Hirudin | This compound |

| Source | Salivary glands of Hirudo medicinalis | Recombinant DNA technology in yeast cells |

| Composition | Family of isopolypeptides (64-66 amino acids) | Homogenous polypeptide (65 amino acids) |

| N-Terminal Amino Acid | Isoleucine | Leucine[8] |

| Tyrosine at Position 63 | Sulfated | Non-sulfated[8] |

| Molecular Weight | ~7000 Da[2] | 6979.5 Da[1][7] |

| Production Scale | Limited, difficult extraction | Large-scale, consistent production |

Mechanism of Action

This compound is a highly specific, direct thrombin inhibitor.[1][7] Its mechanism is independent of antithrombin III and it is not inhibited by platelet factor 4, a key differentiator from heparin.[7][9]

The core of its function lies in forming a stable, noncovalent, and irreversible 1:1 stoichiometric complex with thrombin.[1] This binding occurs at both the catalytic site and the substrate-binding site of the thrombin molecule.[1] By binding to thrombin, this compound effectively blocks its procoagulant activity, which includes:

-

The conversion of fibrinogen to fibrin monomers.

-

The activation of coagulation factors V, VIII, and XIII.

-

The activation of platelets.

A significant advantage of this compound over indirect thrombin inhibitors like heparin is its ability to inhibit both free (circulating) and clot-bound thrombin, making it highly effective in preventing the growth of existing thrombi.[1][4]

Experimental Protocols

Recombinant Production and Purification of this compound

The production of this compound typically involves expression in the methylotrophic yeast Pichia pastoris, known for its ability to achieve high expression levels.[10][11]

Methodology:

-

Gene Synthesis and Vector Construction: The gene encoding the this compound amino acid sequence is synthesized and inserted into a P. pastoris expression vector, such as pPic9K. Expression is placed under the control of the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter.[11] The gene is fused to a secretion signal sequence (e.g., Saccharomyces cerevisiae pre-pro alpha-mating factor) to direct the protein out of the cell.[11]

-

Yeast Transformation: The expression vector is linearized and transformed into a suitable P. pastoris strain (e.g., GS115) via electroporation.[11]

-

Selection and Screening: Transformants are first selected based on auxotrophic markers (e.g., HIS4). High-copy-number integrants are then selected by plating on media containing increasing concentrations of an antibiotic like G418, as the vector also contains a resistance gene.[11] Selected colonies are screened in shake flasks to identify clones that secrete high levels of recombinant hirudin.[11]

-

High-Density Fermentation: The highest-producing clone is grown in a controlled fermenter. The process starts with a glycerol batch phase to generate biomass, followed by a methanol fed-batch phase to induce high-level protein expression.[10] Optimized fermentation can yield over 1.5 g/L of secreted this compound.[11]

-

Purification: The secreted this compound is purified from the fermentation broth using a multi-step chromatography process. A typical protocol involves:

-

Initial Capture: Adsorption of the protein onto a macroporous resin column.

-

Ion-Exchange Chromatography: Further purification using a DEAE-cellulose anion-exchange column.

-

Final Polishing: A final purification step using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >97% purity.[11]

-

Monitoring of Anticoagulant Effect

The anticoagulant effect of this compound is primarily monitored using the activated partial thromboplastin time (aPTT).[1] The therapeutic goal is to maintain an aPTT ratio of 1.5 to 2.5 times the baseline value.[1][7]

Methodology:

-

aPTT Monitoring: Blood samples are collected, and the aPTT is measured. The infusion rate of this compound is adjusted based on the aPTT ratio. Monitoring should occur 3-4 hours after starting treatment and after every dose change.[1]

-

Limitations and Alternatives: The aPTT response can become nonlinear at higher this compound concentrations.[1] In situations requiring higher doses, such as during cardiopulmonary bypass, the Ecarin Clotting Time (ECT) is a more suitable monitoring assay as it shows a more linear correlation with this compound plasma levels.[1][12]

Pharmacokinetics and Pharmacodynamics

This compound exhibits predictable pharmacokinetics, which are primarily influenced by renal function.[1]

Table 2: Pharmacokinetic Properties of this compound in Healthy Adults

| Parameter | Value | Reference |

| Administration | Intravenous (IV), Subcutaneous (SC) | [1] |

| Bioavailability (SC) | ~100% | [9] |

| Initial Half-Life (Distribution) | ~10 minutes | [1][9] |

| Terminal Half-Life (Elimination) | ~1.3 hours | [1][9] |

| Volume of Distribution (Steady State) | 12.2 L | [9] |

| Primary Route of Elimination | Renal (~90% of systemic clearance) | [1] |

| Metabolism | Partial hydrolysis in the kidney | [4] |

| Pharmacodynamic Effect | Dose-dependent increase in aPTT | [7] |

| (Note: Half-life is significantly prolonged in patients with renal impairment, up to 2 days in severe cases)[9][13] |

Clinical Development and Efficacy

This compound was developed and approved specifically for anticoagulation in patients with heparin-induced thrombocytopenia (HIT), a prothrombotic, immune-mediated adverse reaction to heparin.[1][7]

The approval of this compound was based on a series of prospective studies known as the HAT trials (Heparin-Associated Thrombocytopenia), which compared its efficacy against a historical control group due to the ethical challenges of using a placebo in such a high-risk population.[1]

Table 3: Summary of Efficacy Data from Pivotal HAT Trials (Combined Analysis)

| Endpoint | This compound Group (n=403) | Historical Control Group (n=120) | P-value |

| Composite Endpoint (Death, Limb Amputation, New TEC) | 20.3% | 52.1% | 0.0473 |

| Death | 11.7% | - | - |

| Limb Amputation | 5.5% | - | - |

| New Thromboembolic Complications (TEC) | 7.4% | 32.1% | 0.0008 |

| Major Bleeding | 17.6% | 9.1% | 0.0148 |

| Data sourced from the combined analysis of HAT-1, HAT-2, and HAT-3 trials.[14] |

The trials demonstrated that this compound significantly reduced the risk of the composite endpoint of death, limb amputation, and new thromboembolic complications compared to historical controls.[14] While effective, treatment was associated with a higher rate of major bleeding, underscoring the critical need for careful dose adjustment and monitoring, especially in patients with renal impairment.[14][15]

Market Withdrawal

Bayer ceased the production of this compound (brand name Refludan) on May 31, 2012, for commercial reasons.[8][16] At the time of withdrawal, other direct thrombin inhibitors and alternative anticoagulants had become available for the management of HIT.

Conclusion

This compound represents a landmark achievement in drug development, bridging natural product discovery with the power of biotechnology. Its journey from the saliva of Hirudo medicinalis to a recombinant therapeutic provided a life-saving treatment for patients with the devastating syndrome of HIT. The development of this compound not only established the clinical utility of direct thrombin inhibition but also paved the way for a new class of anticoagulant therapies. While no longer on the market, the principles learned from its discovery, production, and clinical application continue to inform the field of antithrombotic medicine.

References

- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. researchgate.net [researchgate.net]

- 5. Hirudin as alternative anticoagulant--a historical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hirudin - Wikipedia [en.wikipedia.org]

- 7. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | C287H440N80O111S6 | CID 118856773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pichia.com [pichia.com]

- 11. Production and purification of recombinant hirudin expressed in the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monitoring of anticoagulant effects of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Removal of this compound, a recombinant hirudin, by hemodialysis, hemofiltration, or plasmapheresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound in patients with heparin-induced thrombocytopenia - results of the third prospective study (HAT-3) and a combined analysis of HAT-1, HAT-2, and HAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. Refludan | European Medicines Agency (EMA) [ema.europa.eu]

Unveiling the Potency of Lepirudin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological properties of Lepirudin, a recombinant hirudin, for research, scientific, and drug development professionals. This compound is a direct, high-affinity inhibitor of thrombin, playing a critical role in anticoagulation, particularly in the context of heparin-induced thrombocytopenia (HIT). This document outlines its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its assessment, presenting a comprehensive resource for laboratory and clinical research.

Core Pharmacological Properties

This compound is a 65-amino acid polypeptide derived from yeast cells, structurally almost identical to natural hirudin found in the medicinal leech Hirudo medicinalis.[1] Its primary pharmacological effect is the direct and irreversible inhibition of thrombin, a key serine protease in the coagulation cascade.[2][3]

Mechanism of Action

This compound forms a stable, non-covalent 1:1 stoichiometric complex with both free and clot-bound thrombin.[2][4] This binding is highly specific and occurs at both the catalytic site and the substrate-binding site of the thrombin molecule, effectively neutralizing its procoagulant activities.[2][4] Unlike heparin, this compound's action is independent of antithrombin III and is not inhibited by platelet factor 4 (PF4), making it a crucial therapeutic option in HIT.[5][6]

The inhibition of thrombin by this compound prevents the conversion of fibrinogen to fibrin, thereby blocking clot formation.[4] It also inhibits thrombin-induced activation of other coagulation factors and platelets.[4]

Pharmacokinetics

This compound is administered intravenously and distributes rapidly into the extracellular space.[2] Its pharmacokinetic profile is well-described by a two-compartment model. The primary route of elimination is renal, accounting for approximately 90% of its systemic clearance.[2]

| Parameter | Value | Reference |

| Initial Half-Life | ~10 minutes | |

| Terminal Half-Life | ~1.3 hours (in young, healthy volunteers) | [2] |

| Bioavailability (SC) | ~100% | [2] |

| Protein Binding | ~3% | [4] |

| Elimination | Primarily renal (~90% of systemic clearance) | [2] |

Note: The terminal half-life can be significantly prolonged in patients with renal impairment, with reported values of up to 316 hours in dialysis patients.[2]

Pharmacodynamics

The anticoagulant effect of this compound is directly proportional to its plasma concentration and is typically monitored using the activated partial thromboplastin time (aPTT). An increase in aPTT is observed with increasing plasma concentrations of this compound.

| Parameter | Value | Reference |

| Binding Affinity (Ki) to Thrombin | 270 +/- 50 fM (for recombinant hirudin) | [2] |

| IC50 for Thrombin-Stimulated Platelet Aggregation | 5.7 to 6.8 nM (for recombinant hirudin) | [2] |

| Specific Activity | ~16,000 ATU/mg | [4] |

Application in Heparin-Induced Thrombocytopenia (HIT)

This compound is a critical therapeutic agent for patients with HIT, an immune-mediated adverse drug reaction to heparin that paradoxically causes a prothrombotic state.

Pathophysiology of HIT

HIT is initiated by the formation of complexes between heparin and platelet factor 4 (PF4).[2][4] In susceptible individuals, these complexes trigger the production of IgG antibodies.[4] The resulting immune complexes (heparin-PF4-IgG) bind to and activate platelets via their FcγIIa receptors, leading to widespread platelet activation, aggregation, and a hypercoagulable state.[2][4]

Experimental Protocols

Accurate monitoring of this compound's anticoagulant effect is crucial for therapeutic efficacy and safety. The following are detailed methodologies for key assays.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT is the most common method for monitoring this compound therapy. It measures the integrity of the intrinsic and common coagulation pathways.

Principle: The aPTT assay is initiated by adding a contact activator (e.g., silica, kaolin) and phospholipids to citrated plasma, which activates the intrinsic pathway. After a defined incubation period, calcium is added to trigger the coagulation cascade, and the time to clot formation is measured. This compound prolongs the aPTT by inhibiting thrombin.

Methodology:

-

Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.

-

Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

Assay Procedure:

-

Pre-warm the patient plasma and aPTT reagent to 37°C.

-

Pipette equal volumes of patient plasma and aPTT reagent into a cuvette.

-

Incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C.

-

Add pre-warmed calcium chloride solution to initiate the reaction.

-

Measure the time until a fibrin clot is formed using a coagulometer.

-

-

Target Range: For this compound therapy, the target aPTT is typically 1.5 to 2.5 times the baseline value or the median of the laboratory's normal range.[2][5]

Note: The aPTT response to this compound can be variable between individuals and different aPTT reagents.[2] There is a non-linear correlation at this compound concentrations greater than 0.6 mg/L.[2]

Ecarin Clotting Time (ECT) Assay

The ECT is a more specific assay for monitoring direct thrombin inhibitors, especially at higher concentrations.

Principle: Ecarin, a metalloprotease from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin. Meizothrombin is inhibited by this compound. The ECT measures the time to clot formation after the addition of ecarin to plasma, which is directly proportional to the this compound concentration.

Methodology:

-

Sample Collection and Preparation: Same as for the aPTT assay.

-

Assay Procedure:

-

Pre-warm the patient plasma to 37°C.

-

Add a standardized amount of ecarin reagent to the plasma.

-

The instrument measures the time to clot formation.

-

-

Target Range: In settings like cardiac surgery, target this compound concentrations are determined, which correspond to specific ECT values (e.g., >2.5 μg/mL before and 3.5–4.5 μg/mL during cardiopulmonary bypass).[2][5]

Note: The ECT shows a linear correlation with a wide range of this compound concentrations and has low inter-individual variation.[2]

Clinical Workflow and Monitoring

The administration and monitoring of this compound require a structured approach to ensure patient safety and therapeutic efficacy.

Immunogenicity

A notable aspect of this compound therapy is the potential for the development of anti-hirudin antibodies.[2] These antibodies can appear in a significant percentage of patients, particularly with treatment durations exceeding five days.[2] The formation of these antibodies may alter the pharmacokinetics of this compound, potentially leading to a longer half-life and an enhanced anticoagulant effect.[2] Therefore, close monitoring of anticoagulant activity is recommended during prolonged treatment.

Conclusion

This compound remains a potent and specific direct thrombin inhibitor with a well-defined pharmacological profile. Its utility in the management of heparin-induced thrombocytopenia is well-established. For research and drug development professionals, a thorough understanding of its mechanism of action, pharmacokinetics, and the appropriate experimental protocols for its monitoring are essential for its safe and effective application in both preclinical and clinical settings. It is important to note that Bayer ceased the production of this compound (Refludan) on May 31, 2012.[1]

References

- 1. Recombinant hirudin: a specific thrombin inhibiting anticoagulant for hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hirudisins. Hirudin-derived thrombin inhibitors with disintegrin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

Lepirudin's Role in the Blood Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepirudin is a recombinant hirudin, a potent and highly specific direct thrombin inhibitor.[1][2][3][4] Originally derived from the medicinal leech Hirudo medicinalis, this 65-amino acid polypeptide directly binds to and inactivates thrombin, the central effector enzyme in the blood coagulation cascade.[3][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and the methodologies used to assess its anticoagulant effects.

This compound was primarily indicated for anticoagulation in patients with heparin-induced thrombocytopenia (HIT), a prothrombotic disorder initiated by heparin-dependent antibodies.[6][7] Unlike heparin, this compound's action is independent of antithrombin III and is not inhibited by platelet factor 4, making it an effective anticoagulant in the context of HIT.[2][5] It forms a stable, non-covalent 1:1 stoichiometric complex with thrombin, effectively blocking its interaction with fibrinogen and preventing the formation of a fibrin clot.[1] This inhibitory action applies to both free and clot-bound thrombin.[1]

Biochemical and Pharmacological Properties

This compound is a recombinant polypeptide with a molecular weight of 6979.5 daltons.[5] It is produced in yeast cells and has a specific activity of approximately 16,000 antithrombin units (ATU) per milligram.[1][5]

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound is characterized by a two-compartment model following intravenous administration.[5] Its distribution is primarily confined to extracellular fluids.[5] The primary route of elimination is renal.[1]

| Parameter | Healthy Young Volunteers (18-60 years) | Healthy Elderly Volunteers (65-80 years) | Patients with Renal Impairment (CrCl < 80 mL/min) | HIT Patients | Reference |

| Terminal Half-life (t½) | ~1.3 hours | - | Up to 2 days (marked renal insufficiency) | - | [8] |

| Initial Half-life | ~10 minutes | - | - | - | [8] |

| Systemic Clearance (Cl) | 164 mL/min | 139 mL/min | 61 mL/min | 114 mL/min | [8] |

| Volume of Distribution (Vd) | 12.2 L | 18.7 L | 18.0 L | 32.1 L | [8] |

Quantitative Pharmacodynamic Data

This compound's anticoagulant effect is monitored through its dose-dependent prolongation of clotting times, primarily the activated partial thromboplastin time (aPTT).[1][5]

| Coagulation Parameter | Therapeutic Target Range | Notes | Reference |

| aPTT Ratio | 1.5 - 2.5 times baseline | Correlation with this compound concentration becomes non-linear at concentrations > 0.6 mg/L. | [1][9] |

| Ecarin Clotting Time (ECT) | >2.5 µg/mL (before CPB), 3.5–4.5 µg/mL (during CPB) | Maintains a linear correlation with this compound concentration at higher doses. | [1] |

Role in the Blood Coagulation Cascade

The blood coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin (Factor IIa) is the final enzyme in this cascade, responsible for converting soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a stable clot. Thrombin also amplifies its own production by activating upstream clotting factors.

This compound exerts its anticoagulant effect by directly and irreversibly inhibiting thrombin.[1] By binding to both the catalytic site and the substrate-binding site of thrombin, this compound prevents it from cleaving fibrinogen and activating other clotting factors, thus halting the coagulation process.[1]

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a common method for monitoring this compound therapy.[1] It measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic pathway.

Principle: this compound prolongs the aPTT in a dose-dependent manner by inhibiting thrombin.

Methodology:

-

Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant.

-

Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

Assay Procedure: a. Pre-warm the patient plasma and aPTT reagent to 37°C. b. Pipette equal volumes of patient plasma and aPTT reagent into a test tube. c. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for activation of contact factors. d. Add pre-warmed calcium chloride solution to the mixture to initiate coagulation. e. Measure the time until a fibrin clot is formed using a coagulometer.

-

Result Interpretation: The aPTT is reported in seconds. For this compound monitoring, the result is often expressed as a ratio of the patient's aPTT to a laboratory control aPTT. A therapeutic range of 1.5 to 2.5 times the baseline aPTT is generally targeted.[9]

Ecarin Clotting Time (ECT) Assay

The ECT is a more specific assay for monitoring direct thrombin inhibitors, especially at higher concentrations where the aPTT response may plateau.[1]

Principle: Ecarin, a protease from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin. Meizothrombin's activity is inhibited by this compound. The ECT measures the time to clot formation after the addition of Ecarin to plasma.

Methodology:

-

Sample Collection and Preparation: Same as for the aPTT assay.

-

Assay Procedure: a. Pre-warm the patient plasma to 37°C. b. Add a standardized amount of Ecarin reagent to the plasma. c. Measure the time until a fibrin clot is formed using a coagulometer.

-

Result Interpretation: The ECT is reported in seconds. There is a linear correlation between the ECT and this compound concentration over a wide range.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Hirudin Antibodies

Prolonged treatment with this compound can lead to the development of anti-hirudin antibodies, which can affect the drug's clearance and anticoagulant effect.

Principle: An ELISA can be used to detect and quantify these antibodies in a patient's serum or plasma.

Methodology (Indirect ELISA):

-

Plate Coating: Coat the wells of a microtiter plate with this compound and incubate overnight.

-

Washing: Wash the wells to remove any unbound this compound.

-

Blocking: Add a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.

-

Sample Incubation: Add diluted patient serum or plasma to the wells and incubate. If anti-hirudin antibodies are present, they will bind to the coated this compound.

-

Washing: Wash the wells to remove unbound antibodies.

-

Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically binds to human IgG.

-

Washing: Wash the wells to remove unbound secondary antibody.

-

Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme into a colored product.

-

Measurement: Measure the absorbance of the wells using a microplate reader. The intensity of the color is proportional to the amount of anti-hirudin antibodies in the sample.

Visualizations

This compound's Mechanism of Action

Experimental Workflow for aPTT Monitoring

Clinical Efficacy and Safety

Clinical trials, such as the Heparin-Associated Thrombocytopenia (HAT) studies, have demonstrated the efficacy of this compound in reducing the risk of thromboembolic complications in patients with HIT.[1][2]

| Clinical Trial | Patient Population | Key Efficacy Outcome | Key Safety Outcome (Major Bleeding) | Reference |

| HAT-1 & HAT-2 (Combined Analysis) | Patients with HIT | Reduced risk of thromboembolic complications by 92.9% compared to historical controls. | 11.5% in the this compound group. | [1] |

| HAT-3 | Patients with HIT | Low rate of new thromboembolic complications. | 19.5% (included patients undergoing CPB surgery). | [6] |

| OASIS-2 | Patients with acute coronary syndromes | Lower incidence of cardiovascular death, new myocardial infarction, or refractory angina compared to heparin. | Higher rate of major bleeding requiring transfusion compared to heparin (1.2% vs 0.7%). | [10] |

Conclusion

This compound is a potent direct thrombin inhibitor that plays a critical role in the management of patients with heparin-induced thrombocytopenia and other thrombotic conditions. Its direct and irreversible inhibition of thrombin effectively halts the coagulation cascade. Understanding its pharmacokinetics, pharmacodynamics, and the appropriate laboratory methods for monitoring its effects is crucial for its safe and effective use in the clinical and research settings. The methodologies and data presented in this guide provide a comprehensive resource for professionals in the field of thrombosis, hemostasis, and drug development.

References

- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. This compound: a bivalent direct thrombin inhibitor for anticoagulation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clinician.com [clinician.com]

- 8. This compound | C287H440N80O111S6 | CID 118856773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. ahajournals.org [ahajournals.org]

A Deep Dive into the Biochemical Distinctions Between Lepirudin and Natural Hirudin

For Immediate Release

[CITY, STATE] – [DATE] – In the realm of anticoagulant therapy, the distinction between naturally derived and recombinant biologics is of paramount importance for researchers, clinicians, and drug development professionals. This technical guide provides an in-depth exploration of the core biochemical differences between natural hirudin, derived from the salivary glands of the medicinal leech Hirudo medicinalis, and its recombinant counterpart, Lepirudin. This document will dissect their structural variations, compare their mechanisms of action and immunological profiles, and provide detailed experimental methodologies for their characterization.

Structural and Functional Overview

Natural hirudin is a potent and highly specific direct thrombin inhibitor. It is not a single entity but rather a family of closely related polypeptides. This compound, a recombinant version, was developed to provide a consistent and scalable source of this powerful anticoagulant. While designed to mimic the function of its natural antecedent, key biochemical modifications introduced during its production in yeast cells result in notable differences.

The primary structural distinctions lie in the amino acid sequence and post-translational modifications. This compound features a substitution of leucine for isoleucine at the N-terminal position[1]. Furthermore, it lacks the sulfation of the tyrosine residue at position 63, a modification present in natural hirudin[1][2]. This absence of sulfation is a critical factor influencing its binding affinity to thrombin.

Quantitative Comparison of Thrombin Inhibition

| Parameter | This compound | Natural Hirudin | Key Differentiator |

| Amino Acid at Position 1 | Leucine | Isoleucine | N-terminal variation |

| Sulfation at Tyrosine-63 | Absent | Present | Affects thrombin binding affinity |

| Source | Recombinant (Yeast) | Hirudo medicinalis | Consistency and scalability vs. natural heterogeneity |

| Thrombin Inhibition | Direct, Irreversible | Direct, Irreversible | Similar mechanism of action |

| Binding Affinity (Thrombin) | High | Very High (generally considered higher due to sulfation) | Quantitative difference in potency |

Table 1: Summary of Key Biochemical and Functional Differences

Mechanism of Action: A Tale of Two Binding Sites

Both this compound and natural hirudin are classified as bivalent direct thrombin inhibitors. Their mechanism of action involves simultaneous interaction with two key sites on the thrombin molecule: the active (catalytic) site and the fibrinogen-binding exosite 1[4]. This dual binding confers a high degree of specificity and potency. The N-terminal domain of the hirudin molecule interacts with the catalytic site of thrombin, while the acidic C-terminal tail binds to exosite 1. This comprehensive inhibition prevents thrombin from cleaving fibrinogen to fibrin, thereby halting the final step of the coagulation cascade.

Immunological Profile: A Point of Divergence

The immunogenicity of therapeutic proteins is a critical consideration in their clinical application. Both this compound and natural hirudin can elicit an immune response, leading to the formation of anti-hirudin antibodies. However, some studies suggest a potential for differential immunogenic behavior, which may be attributed to the minor structural differences and the presence of impurities in natural preparations[2]. The development of anti-hirudin antibodies can have clinical implications, potentially enhancing the anticoagulant effect of this compound[2].

Experimental Protocols for Comparative Analysis

To accurately assess the biochemical differences between this compound and natural hirudin, a suite of well-defined experimental protocols is essential.

Determination of Thrombin Inhibitory Activity (Chromogenic Assay)

This assay quantifies the inhibitory effect of hirudin on thrombin's enzymatic activity using a chromogenic substrate.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

Prepare a stock solution of a chromogenic thrombin substrate (e.g., S-2238) in sterile water.

-

Prepare serial dilutions of both this compound and natural hirudin in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed amount of thrombin to each well.

-

Add varying concentrations of either this compound or natural hirudin to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for complex formation.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the change in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis for each hirudin concentration.

-

Plot the thrombin activity (as a percentage of the control without inhibitor) against the hirudin concentration.

-

Determine the IC50 value for both this compound and natural hirudin from the resulting dose-response curves. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

-

Analysis of Binding Kinetics (Surface Plasmon Resonance - SPR)

SPR provides real-time, label-free analysis of the binding and dissociation kinetics between hirudin and thrombin.

Methodology:

-

Sensor Chip Preparation:

-

Immobilize human α-thrombin onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Inject serial dilutions of this compound and natural hirudin over the thrombin-coated sensor chip surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units).

-

-

Data Analysis:

Immunogenicity Assessment (Enzyme-Linked Immunosorbent Assay - ELISA)

This ELISA protocol is designed to detect the presence of anti-hirudin antibodies in patient serum.

Methodology:

-

Plate Coating:

-

Blocking:

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

-

Sample Incubation:

-

Add diluted patient serum samples to the wells and incubate for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the wells and add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody. Incubate for 1 hour at room temperature.

-

-

Substrate Addition and Measurement:

Conclusion

The advent of recombinant DNA technology has provided a reliable and homogeneous source of hirudin in the form of this compound. While its mechanism of action as a direct thrombin inhibitor mirrors that of its natural counterpart, the biochemical differences, particularly the lack of tyrosine sulfation, result in a nuanced pharmacological profile. For researchers and drug development professionals, a thorough understanding of these distinctions is crucial for the accurate interpretation of experimental data and the advancement of anticoagulant therapies. The detailed experimental protocols provided herein offer a robust framework for the comparative analysis of these important therapeutic agents.

References

- 1. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in the management of patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bivalent direct thrombin inhibitors: hirudin and bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 7. scispace.com [scispace.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. assaygenie.com [assaygenie.com]

- 10. ELISA Protocols [sigmaaldrich.com]

An In-depth Technical Guide to the Binding Affinity and Specificity of Lepirudin for Thrombin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of lepirudin, a recombinant hirudin, with its target enzyme, thrombin. The document delves into the quantitative aspects of their interaction, the experimental methodologies used to characterize this binding, and the molecular basis for its high affinity and specificity.

Introduction to this compound and its Mechanism of Action

This compound is a direct thrombin inhibitor (DTI) that was developed as an anticoagulant for patients with heparin-induced thrombocytopenia (HIT).[1][2] It is a 65-amino acid polypeptide produced by recombinant DNA technology in yeast cells.[3] Structurally, it is almost identical to natural hirudin, the potent anticoagulant found in the saliva of the medicinal leech, Hirudo medicinalis.

The primary mechanism of action of this compound involves the formation of a stable, non-covalent, and stoichiometric 1:1 complex with thrombin.[3] This binding is functionally irreversible, effectively neutralizing all of thrombin's procoagulant activities.[3][4] Unlike indirect thrombin inhibitors such as heparin, this compound's action is independent of antithrombin III and it can inhibit both free and clot-bound thrombin.[3]

Quantitative Analysis of this compound-Thrombin Binding Affinity

The interaction between this compound and thrombin is characterized by exceptionally high affinity, which is reflected in its extremely low dissociation constant (Kd) and inhibition constant (Ki). While specific kinetic data for this compound is often described qualitatively as "irreversible" in much of the literature, data from closely related hirudin variants provide a quantitative insight into this tight binding.

| Parameter | Value | Description | Reference |

| Dissociation Constant (Kd) | ~2.3 x 10-14 M | A measure of the tendency of the this compound-thrombin complex to dissociate. A lower Kd indicates a higher binding affinity. This value is for hirudin variants, which are structurally very similar to this compound. | [5] |

| Inhibition Constant (Ki) | Femtomolar (fM) range (estimated) | The concentration of this compound required to reduce the enzymatic activity of thrombin by half. The "irreversible" nature of the binding suggests a Ki in the fM range. | N/A |

| Association Rate Constant (kon) | ~4.7 x 108 M-1s-1 | The rate at which this compound binds to thrombin. This rapid association contributes to its potent anticoagulant effect. This value is for hirudin variants. | [5] |

| Dissociation Rate Constant (koff) | Extremely slow | The rate at which the this compound-thrombin complex dissociates. The slow off-rate is a key feature of its functionally irreversible inhibition. | N/A |

Molecular Basis of High Affinity and Specificity

The remarkable affinity and specificity of this compound for thrombin are a result of its unique bivalent binding mechanism. The elongated structure of this compound allows it to interact with two distinct sites on the thrombin molecule simultaneously: the catalytic site and the exosite I (fibrinogen-binding site).

The N-terminal domain of this compound inserts into the catalytic site of thrombin, directly blocking its enzymatic activity. Key residues at the N-terminus of hirudin, such as Tyr-3, play a crucial role in this interaction by binding to the apolar binding site of thrombin.[6]

The C-terminal domain of this compound, which is rich in acidic amino acid residues, wraps around and binds to the positively charged exosite I of thrombin.[7] This secondary interaction anchors the inhibitor to the enzyme, significantly increasing the stability of the complex and contributing to the slow dissociation rate. This bivalent interaction is also the primary determinant of this compound's high specificity for thrombin over other serine proteases, which lack a comparable exosite I.[8]

References

- 1. This compound in the management of heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a review of its potential place in the management of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Management of heparin-induced thrombocytopenia: a critical comparison of this compound and argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hirudin: amino-terminal residues play a major role in the interaction with thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of hirudin with thrombin: identification of a minimal binding domain of hirudin that inhibits clotting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determinants of specificity in coagulation proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of Lepirudin with Clot-Bound Versus Free Thrombin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lepirudin, a recombinant hirudin, is a potent and specific direct inhibitor of thrombin, a critical enzyme in the coagulation cascade.[1][2][3] Unlike indirect thrombin inhibitors such as heparin, this compound does not require a cofactor like antithrombin III to exert its anticoagulant effect.[4][5] A key characteristic of this compound is its ability to inhibit both free (fluid-phase) and clot-bound thrombin, although its efficacy against the two forms differs.[1][6][7] This guide provides an in-depth technical overview of the interaction of this compound with both free and clot-bound thrombin, including quantitative data on its inhibitory activity, detailed experimental protocols for characterization, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound forms a stable, non-covalent, and nearly irreversible 1:1 stoichiometric complex with α-thrombin.[1][7] This bivalent inhibitor binds to two key sites on the thrombin molecule: the catalytic site and the substrate-recognition exosite 1.[7] This dual binding accounts for its high affinity and specificity for thrombin. By blocking the catalytic site, this compound prevents thrombin from cleaving fibrinogen to fibrin, thereby inhibiting clot formation. Its ability to bind to exosite 1 also interferes with thrombin's interaction with other substrates.

Quantitative Comparison: Inhibition of Free vs. Clot-Bound Thrombin

The efficacy of this compound is attenuated when thrombin is bound to a fibrin clot. This is a critical consideration in the therapeutic application of the drug, as clot-bound thrombin is a key driver of thrombus growth and propagation. The following table summarizes the available quantitative data comparing the inhibitory activity of recombinant hirudin (this compound) against free (fluid-phase) and clot-bound thrombin.

| Inhibitor | Target | Parameter | Value | Fold Change (Clot-Bound/Free) | Reference |

| Recombinant Hirudin | Free Thrombin | IC50 | 3 ng/mL | 2.7 | [6] |

| Recombinant Hirudin | Clot-Bound Thrombin | IC50 | 8 ng/mL | [6] | |

| Hirudin | Clot-Bound Thrombin | Efficacy vs. Free | ~50% | 2.0 | [8] |

IC50: The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

These data indicate that a higher concentration of this compound is required to achieve the same level of inhibition of clot-bound thrombin as compared to free thrombin.[6][8]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with free and clot-bound thrombin.

Chromogenic Substrate Assay for Thrombin Inhibition

This assay measures the residual activity of thrombin after incubation with an inhibitor by monitoring the cleavage of a chromogenic substrate.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4).

-

Prepare a series of dilutions of this compound in the same buffer.

-

Prepare a stock solution of a thrombin-specific chromogenic substrate (e.g., S-2238) in sterile water.

-

-

Incubation:

-

In a 96-well microplate, add a fixed concentration of thrombin to wells containing varying concentrations of this compound.

-

Incubate the plate at 37°C for a defined period (e.g., 2-5 minutes) to allow for the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time (kinetic read).

-

-

Data Analysis:

-

The rate of substrate cleavage is proportional to the residual thrombin activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

Assay for Inhibition of Clot-Bound Thrombin

This assay is designed to measure the activity of thrombin that has been incorporated into a fibrin clot and its subsequent inhibition.

Methodology:

-

Clot Formation:

-

In a suitable vessel, add a known amount of human α-thrombin to citrated human plasma.

-

Initiate clotting by adding calcium chloride.

-

Allow the clot to form completely (e.g., incubate for 1 hour at 37°C).

-

-

Clot Preparation:

-

Carefully remove the serum surrounding the clot.

-

Wash the clot multiple times with a buffer (e.g., Tris-buffered saline) to remove any unbound thrombin.

-

-

Inhibition Assay:

-

Place the washed clot into a fresh tube containing a solution of this compound at a specific concentration.

-

Incubate for a defined period to allow the inhibitor to penetrate the clot and bind to the thrombin.

-

-

Activity Measurement:

-

Add a chromogenic substrate to the tube containing the clot and inhibitor.

-

At various time points, take aliquots of the supernatant and measure the absorbance at 405 nm to determine the rate of substrate cleavage.

-

-

Data Analysis:

-

Compare the rate of substrate cleavage in the presence of this compound to a control clot incubated without the inhibitor to determine the percentage of inhibition.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of biomolecular interactions.

References

- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in the management of patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a bivalent direct thrombin inhibitor for anticoagulation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hirudin: clinical potential of a thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of hirudin and its derivatives. Potential clinical advantages over heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of clot-bound and free (fluid-phase thrombin) by a novel synthetic thrombin inhibitor (Ro 46-6240), recombinant hirudin and heparin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Clot-bound thrombin is protected from inhibition by heparin-antithrombin III but is susceptible to inactivation by antithrombin III-independent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Lepirudin: Molecular Characteristics and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and chemical properties of Lepirudin, a recombinant hirudin used as a direct thrombin inhibitor. This document includes key quantitative data, detailed experimental protocols for its characterization and activity monitoring, and visualizations of its mechanism of action and experimental workflows.

Core Molecular and Chemical Data

This compound is a polypeptide derived from yeast cells through recombinant DNA technology. It is nearly identical to the natural hirudin found in the medicinal leech (Hirudo medicinalis), with two minor modifications: the substitution of leucine for isoleucine at the N-terminal end and the absence of a sulfate group on the tyrosine residue at position 63.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₈₇H₄₄₀N₈₀O₁₁₁S₆ | [2][3] |

| Molecular Weight | 6979.41 g/mol (also cited as 6979, 6979.42, 6979.5, and 6979.52 g/mol ) | [1][2][3][4][5] |

| Amino Acid Sequence | LTYTDCTESGQNLCLCEGSNVCGQGNKCILGSDGEKNQCVTGEGTPKPQSHNDGDFEEIPEEYLQ | [6][5] |

| Number of Amino Acids | 65 | [1][2] |

| Disulfide Bridges | Cys6-Cys14, Cys16-Cys28, Cys22-Cys39 | [6][5] |

| Specific Activity | Approximately 16,000 ATU/mg (Antithrombin Units per milligram) | [1] |

Mechanism of Action: Direct Thrombin Inhibition

This compound functions as a highly specific and potent direct inhibitor of thrombin. Unlike heparin, its action is independent of antithrombin III and it can inhibit both free and clot-bound thrombin. This compound forms a stable, non-covalent 1:1 stoichiometric complex with thrombin, effectively blocking its enzymatic activity in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.

Experimental Protocols